
N-(2-fluorophenyl)-N'-(2-thienylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-N'-(2-thienylmethyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, which make it a suitable candidate for use in different areas of research.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-N'-(2-thienylmethyl)thiourea is not fully understood. However, studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells. It is believed that N-(2-fluorophenyl)-N'-(2-thienylmethyl)thiourea interacts with DNA and inhibits DNA synthesis, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(2-fluorophenyl)-N'-(2-thienylmethyl)thiourea exhibits low toxicity towards normal cells, making it a promising candidate for use in cancer therapy. This compound has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(2-fluorophenyl)-N'-(2-thienylmethyl)thiourea in lab experiments is its unique properties, which make it a suitable candidate for use in various fields of research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(2-fluorophenyl)-N'-(2-thienylmethyl)thiourea. One area of research is in the development of new anti-cancer therapies. Studies have shown that this compound exhibits cytotoxic effects on cancer cells, making it a promising candidate for use in cancer therapy.
Another area of research is in the development of organic electronic devices. N-(2-fluorophenyl)-N'-(2-thienylmethyl)thiourea is known for its unique electronic properties, which make it a suitable candidate for use in the development of organic electronic devices such as OLEDs and solar cells.
Conclusion:
In conclusion, N-(2-fluorophenyl)-N'-(2-thienylmethyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits unique properties, which make it a promising candidate for use in cancer therapy and the development of organic electronic devices. Further research is needed to fully understand the mechanism of action of N-(2-fluorophenyl)-N'-(2-thienylmethyl)thiourea and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-N'-(2-thienylmethyl)thiourea involves the reaction of 2-thienylmethylamine with 2-fluorobenzoyl isothiocyanate. This reaction leads to the formation of a white crystalline solid, which is then purified using recrystallization techniques. The purity of the synthesized compound is confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential applications in various fields of research. One of the primary areas of research is in the field of medicinal chemistry, where this compound is being investigated for its potential anti-cancer properties. Studies have shown that N-(2-fluorophenyl)-N'-(2-thienylmethyl)thiourea exhibits cytotoxic effects on cancer cells, making it a promising candidate for use in cancer therapy.
Another area of research where N-(2-fluorophenyl)-N'-(2-thienylmethyl)thiourea is being studied is in the field of material science. This compound is known for its unique electronic properties, which make it a suitable candidate for use in the development of organic electronic devices such as OLEDs and solar cells.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2S2/c13-10-5-1-2-6-11(10)15-12(16)14-8-9-4-3-7-17-9/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSBAEWAFGUOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCC2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)

![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)
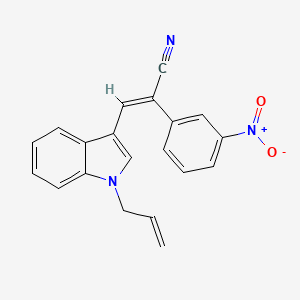
![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)
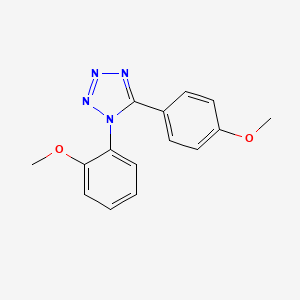
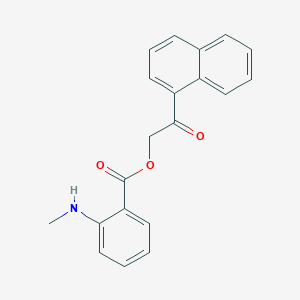
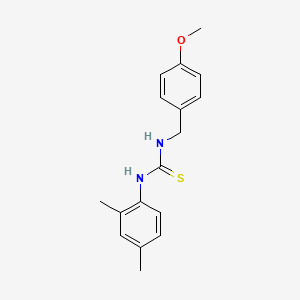
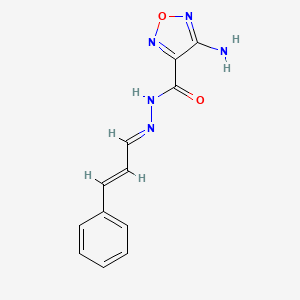
![1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)